molecular formula C17H14ClF3N4O2S B2550843 3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine CAS No. 338420-82-9

3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine

Cat. No. B2550843
CAS RN: 338420-82-9
M. Wt: 430.83
InChI Key: XYHQCXUIBOPHIQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a phenylsulfonyl group, a 1H-1,2,4-triazol-3-yl group, and a trifluoromethyl group attached to a pyridine ring . These groups could potentially give the compound various chemical properties and reactivities.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyridine ring. The presence of the electronegative trifluoromethyl group could potentially influence the electronic distribution and reactivity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the phenylsulfonyl and trifluoromethyl groups are typically quite stable and unreactive, while the 1H-1,2,4-triazol-3-yl group could potentially participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and distribution in biological systems .

Scientific Research Applications

Agriculture and Plant Growth Regulation

The compound’s structural similarity to indole-3-acetic acid (IAA) , a natural plant hormone, suggests potential applications in agriculture. IAA plays a crucial role in plant growth, root development, and fruit ripening. Researchers could explore whether this compound exhibits similar effects on plant physiology, such as promoting root elongation, enhancing flowering, or improving crop yield .

Mechanism of Action

Without specific context (such as the compound’s use in a pharmaceutical or industrial setting), it’s difficult to predict the exact mechanism of action .

Safety and Hazards

Without specific safety data, it’s difficult to provide detailed information on the potential hazards of this compound .

Future Directions

Future research could involve exploring the reactivity of this compound and its potential uses in various fields, such as pharmaceuticals or materials science .

properties

IUPAC Name

2-[1-(benzenesulfonyl)-3-(1H-1,2,4-triazol-5-yl)propyl]-3-chloro-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClF3N4O2S/c18-13-8-11(17(19,20)21)9-22-16(13)14(6-7-15-23-10-24-25-15)28(26,27)12-4-2-1-3-5-12/h1-5,8-10,14H,6-7H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHQCXUIBOPHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CCC2=NC=NN2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-[1-(phenylsulfonyl)-3-(1H-1,2,4-triazol-3-yl)propyl]-5-(trifluoromethyl)pyridine

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